molecular formula C10H22ClNO B13462063 3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

Cat. No.: B13462063
M. Wt: 207.74 g/mol
InChI Key: VPEILIXRUBPJRV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is a chemical compound with a complex structure, featuring a cyclohexane ring substituted with a dimethyl group, a hydroxyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride typically involves multiple steps. One common method starts with the cyclohexanone derivative, which undergoes a series of reactions including methylation, reduction, and amination to introduce the desired functional groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amine to an alkyl group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alkylated cyclohexane compounds.

Scientific Research Applications

3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Dimethylamino-1-propyl chloride hydrochloride
  • 3-Dimethylamino-1-propanol
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride

Uniqueness

3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research.

Properties

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

3,3-dimethyl-1-(methylaminomethyl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)5-4-6-10(12,7-9)8-11-3;/h11-12H,4-8H2,1-3H3;1H

InChI Key

VPEILIXRUBPJRV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(CNC)O)C.Cl

Origin of Product

United States

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